N-methyl ryanodine-succinamidate
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Overview
Description
N-methyl ryanodine-succinamidate is a small molecular compound with the chemical formula C30H42N2O11. It is known for its role as a modulator of ryanodine receptors, which are crucial intracellular calcium ion channels involved in various physiological processes, including muscle contraction and synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl ryanodine-succinamidate involves several steps. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another approach involves the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: N-methyl ryanodine-succinamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification, but they typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced affinity for ryanodine receptors. These derivatives are crucial for studying the compound’s pharmacological effects and potential therapeutic applications .
Scientific Research Applications
N-methyl ryanodine-succinamidate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a discovery agent for studying ryanodine receptors and their role in intracellular calcium signaling . In biology and medicine, it is investigated for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, by modulating calcium homeostasis . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
N-methyl ryanodine-succinamidate exerts its effects by binding to ryanodine receptors, specifically ryanodine receptor 1 (RYR1). This binding modulates the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering various physiological processes . The compound’s mechanism of action involves the inhibition of calcium release, which is crucial for muscle contraction and other cellular functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-methyl ryanodine-succinamidate include other ryanodine derivatives, such as amino- and guanidinoacylryanodines . These compounds share a common core structure but differ in their peripheral modifications, which can alter their pharmacological properties .
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its affinity for ryanodine receptors and its potential therapeutic applications. Its ability to modulate calcium homeostasis makes it a valuable compound for studying and treating various diseases .
Properties
Molecular Formula |
C30H42N2O11 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2R,7S,12R)-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-2-[4-(methylamino)-4-oxobutanoyl]oxy-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C30H42N2O11/c1-15(2)27(38)22(42-21(35)17-8-7-13-32-17)28(39)23(4)14-26(37)24(27,5)30(28,40)29(43-26)20(16(3)11-12-25(23,29)36)41-19(34)10-9-18(33)31-6/h7-8,13,15-16,20,22,32,36-40H,9-12,14H2,1-6H3,(H,31,33)/t16?,20-,22-,23+,24?,25?,26?,27?,28?,29?,30?/m1/s1 |
InChI Key |
RWAKHARTDYCRMC-QYQZIFBLSA-N |
Isomeric SMILES |
CC1CCC2([C@@]3(CC4(C5(C([C@H](C3(C5(C2([C@@H]1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
Origin of Product |
United States |
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